molecular formula C22H21N5O3 B2566015 N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide CAS No. 1210735-77-5

N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide

Cat. No.: B2566015
CAS No.: 1210735-77-5
M. Wt: 403.442
InChI Key: TXAMPZNWCIKDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a pyrazole core substituted with both a furan ring and a 4-oxo-1,3-diazinane (dihydropyrimidine) moiety, further functionalized with a 4-methylbenzamide group. Such a hybrid structure is designed for investigating multi-target therapies and exploring new chemical space in organic synthesis. Compounds incorporating furan and pyrazole rings are known to exhibit a wide range of pharmacological activities. Research on analogous structures has demonstrated potential in areas such as antimicrobial , anticancer , and neurodegenerative disease research . The presence of the 4-oxo-1,3-diazinane unit is particularly noteworthy, as this pharmacophore is associated with various biological activities and can contribute to important drug-like properties. This product is intended for research purposes as a key intermediate in organic synthesis, a building block for the development of novel compound libraries, or a candidate for high-throughput screening assays to identify new therapeutic leads. Researchers can utilize this compound to study structure-activity relationships (SAR) and probe biological mechanisms involving complex heterocyclic systems. This product is provided with comprehensive analytical data to ensure identity and purity. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-3-5-16-12-20(28)25-22(23-16)27-19(13-17(26-27)18-6-4-11-30-18)24-21(29)15-9-7-14(2)8-10-15/h4,6-11,13,16,22-23H,3,5,12H2,1-2H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQIIBCESZSHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)NC(N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Key Functional Groups Potential Biological Relevance Reference(s)
N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide (Target) Pyrazole Furan-2-yl, 4-methylbenzamide, 4-oxo-6-propyl-1,3-diazinane Unreported; inferred receptor modulation
Ranitidine nitroacetamide Furan derivative Dimethylaminomethyl-furan, nitroacetamide, ethylsulphanyl H2 receptor antagonist
SR142948A Pyrazole Quinolinyl, adamantane carboxylate, dimethylaminopropylcarbamoyl Neurotensin receptor antagonist
6-(Substituted-phenyl)pyrimidin-4-yl-benzoxazinone (7a-c) Benzoxazinone-pyrimidine Substituted phenyl, pyrimidine, benzoxazinone Antimicrobial/anticancer (hypothesized)
Key Observations:
  • Furan Moieties: The target compound shares a furan-2-yl group with Ranitidine derivatives (e.g., nitroacetamide), which are known to enhance gastrointestinal absorption due to their polarity and hydrogen-bonding capacity .
  • Diazinane vs. Benzoxazinone: The 4-oxo-1,3-diazinane in the target compound differs from the benzoxazinone ring in compound 7a-c, which is associated with antimicrobial activity. The propyl group on diazinane may increase lipophilicity compared to methyl or aryl groups in analogs .

Hypothetical Pharmacological Profiles

  • Receptor Binding : The 4-methylbenzamide group may mimic aryl interactions seen in SR48692 (a neurotensin receptor ligand), while the diazinane’s propyl group could modulate selectivity over related targets .

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